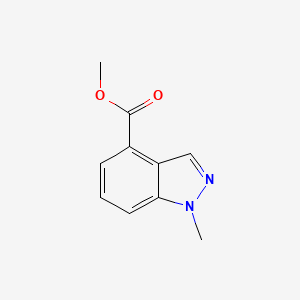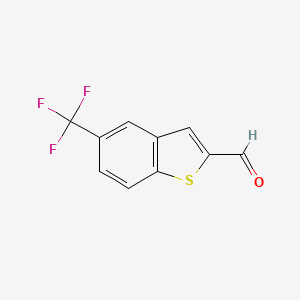
5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Descripción general
Descripción
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride / antimony pentachloride .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Physical And Chemical Properties Analysis
The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .
Aplicaciones Científicas De Investigación
Drug Development
The trifluoromethyl group, which is present in “5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, making it a valuable component in the development of new drug molecules .
Anti-Cancer Research
Studies have shown that incorporating the trifluoromethyl moiety into certain molecules can lead to compounds with promising anti-cancer activities. This suggests that “5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” could potentially be used in the development of new anti-cancer drugs.
Anti-Bacterial Research
Similarly, the trifluoromethyl group has also been associated with anti-bacterial activities. This indicates that “5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” could be used in the research and development of new anti-bacterial agents.
Anti-Fungal Research
The trifluoromethyl group has demonstrated anti-fungal activities as well. This suggests that “5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” could be utilized in the development of new anti-fungal treatments.
Synthesis of Complex Molecules
“5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” could be used as a starting material in the synthesis of more complex molecules. For example, it has been used in the construction of 3-Naphthylindole by rhodium (II)-catalyzed regioselective direct arylation of indoles .
Research in Neurology
The trifluoromethyl group has been found to be involved in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is a neurotransmitter that plays a crucial role in the transmission of pain, suggesting that “5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” could potentially be used in neurological research, particularly in the study of pain mechanisms .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIDFIVAOCVTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


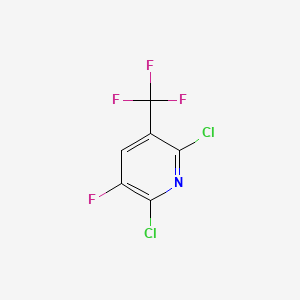
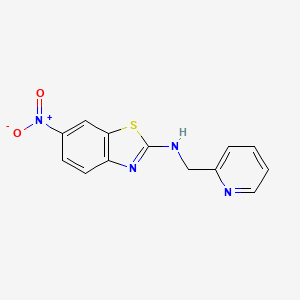
![6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B1387737.png)

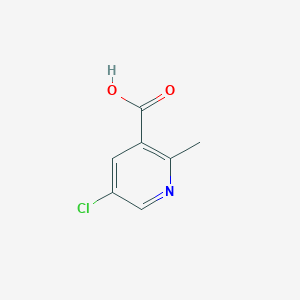
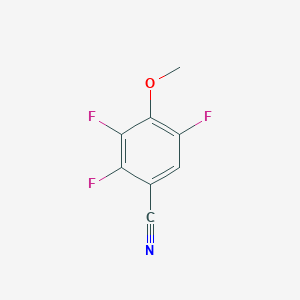
![Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1387747.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)
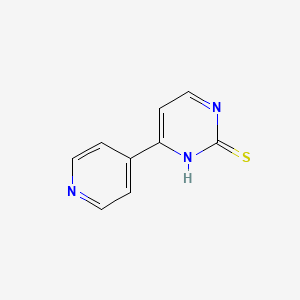
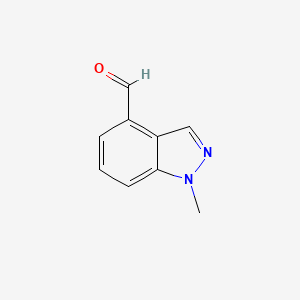
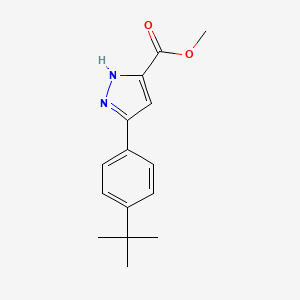
![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)
